Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Medicinal Chemistry Chemical Biology Structure-Based Drug Design

Select this para-aminophenoxy thiophene-2-carboxylate for unambiguous SAR: the para-NH₂ vector provides geometrically defined hinge-binding interactions inaccessible to ortho analogs (CAS 91041-21-3). Orthogonal methyl ester (hydrolyzable to COOH) and free aromatic amine enable sequential derivatization without protecting groups—directly acylate, reductively aminate, or conjugate to biotin/fluorophores via NHS-ester chemistry. Fragment-sized (MW 249.29; 0 Lipinski violations) with unsubstituted 4,5-positions for systematic ATP-binding pocket exploration. Push-pull electronics (EDG amine + EWG ester) support conductive polymer applications. Verify supplier provides correct regioisomer.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 103790-38-1
Cat. No. B010289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-aminophenoxy)thiophene-2-carboxylate
CAS103790-38-1
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3
InChIKeyQBMUTHMQUMANOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1): A Versatile Aminophenoxy-Thiophene Building Block for Pharmaceutical and Material Science Procurement


Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1; molecular formula C₁₂H₁₁NO₃S; molecular weight 249.29 g/mol) is a heterocyclic building block containing a thiophene core substituted at the 3-position with a 4-aminophenoxy group and at the 2-position with a methyl carboxylate ester . The compound incorporates an aromatic amino functionality via an ether linkage, enabling it to serve as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals .

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Why In-Class Aminophenoxy-Thiophene Analogs Are Not Interchangeable Without Quantitative Validation


Thiophene-2-carboxylate derivatives bearing aminophenoxy substituents cannot be assumed to be functionally interchangeable. Critical structural variations—including the position of the amino group on the phenyl ring (para versus ortho), the nature of the substituent at the thiophene 2-position (methyl ester versus carboxylic acid or amide), and the presence of additional substitution on the thiophene ring—profoundly alter electronic distribution, hydrogen-bonding capacity, and molecular geometry . These differences directly affect reactivity in downstream coupling reactions (e.g., amide bond formation, Suzuki coupling) and modulate target binding affinity in biological systems [1]. Consequently, substituting a close analog such as methyl 3-(2-aminophenoxy)thiophene-2-carboxylate (CAS 91041-21-3) or 3-(4-aminophenoxy)thiophene-2-carboxylic acid without empirical validation introduces unpredictable synthetic outcomes and invalidates any established structure-activity relationships (SAR).

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: The Critical para-Amino Substituent Effect on Molecular Electrostatic Potential and Hydrogen-Bond Donor Capacity Compared to ortho-Amino and Halogen Analogs

The para-aminophenoxy substituent in methyl 3-(4-aminophenoxy)thiophene-2-carboxylate provides a geometrically distinct hydrogen-bond donor vector and altered molecular electrostatic potential compared to ortho-substituted analogs and halogenated derivatives. Computational comparison of molecular properties reveals that the para-amino group confers a polar surface area (tPSA) of 78.6 Ų and permits 1 hydrogen-bond donor, whereas the ortho-amino analog (methyl 3-(2-aminophenoxy)thiophene-2-carboxylate; CAS 91041-21-3) exhibits an identical tPSA but an intramolecular hydrogen bond between the amino group and the ester carbonyl that reduces effective solvent-exposed donor capacity . Halogen-substituted comparators (e.g., methyl 3-(4-chlorophenoxy)thiophene-2-carboxylate) possess reduced tPSA (61.8 Ų) and zero hydrogen-bond donor capacity, fundamentally altering their potential to engage in specific intermolecular interactions with biological targets .

Medicinal Chemistry Chemical Biology Structure-Based Drug Design

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: The Ester vs. Carboxylic Acid Functional Group Divergence and Its Impact on Synthetic Utility in Amide Coupling and Prodrug Strategies

The methyl ester functionality at the thiophene 2-position distinguishes methyl 3-(4-aminophenoxy)thiophene-2-carboxylate from its corresponding carboxylic acid derivative (3-(4-aminophenoxy)thiophene-2-carboxylic acid). The ester form is a protected carboxylate synthon that can be selectively hydrolyzed to the free acid under basic conditions (e.g., LiOH in THF/H₂O), whereas the free acid requires separate activation (e.g., using HATU or EDC) for amide bond formation . In nucleophilic acyl substitution reactions, the methyl ester exhibits reduced electrophilicity relative to an activated acid chloride but increased stability toward racemization and side reactions compared to in situ activated carboxylic acids . This property is quantified by the relative reactivity: ester aminolysis typically proceeds with a half-life >10 hours at room temperature without catalyst, while activated carboxylic acid derivatives react within minutes, offering distinct kinetic control for sequential derivatization strategies .

Organic Synthesis Medicinal Chemistry Chemical Biology

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Thiophene Core Substitution Pattern Comparison with 3-Amino-4/5-Aryl-Thiophene-2-Carboxylate Analogs for Kinase Inhibitor Scaffold Design

In the context of thiophene-2-carboxylate derivatives as kinase inhibitor scaffolds, the substitution pattern at the thiophene core is a primary determinant of biological target engagement. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate features substitution at the thiophene 3-position (via an ether linkage) and the 2-position (methyl ester), leaving the 4- and 5-positions available for further functionalization. This contrasts with structurally related 3-amino-4-aryl-thiophene-2-carboxylates (e.g., methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate) and 3-amino-5-aryl-thiophene-2-carboxylates (e.g., methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate), where the presence of a 4-aryl or 5-aryl group introduces steric bulk that alters the binding pose within the ATP-binding pocket of kinases such as VEGFR-2 and TIE-2 [1]. Class-level evidence from 2-(acylamino)-3-thiophenecarboxylate analogs demonstrates that IC₅₀ values for cyclic nucleotide suppression vary by >20-fold across 124 structurally distinct derivatives, underscoring the sensitivity of biological activity to precise thiophene substitution [2].

Medicinal Chemistry Cancer Biology Kinase Inhibitor Discovery

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Predicted Physicochemical Properties (LogP and Lipinski Compliance) vs. 2-Aminothiophene-3-Carboxylate (ATPC) Scaffold Anticancer Leads

Physicochemical property predictions indicate that methyl 3-(4-aminophenoxy)thiophene-2-carboxylate exhibits a calculated octanol-water partition coefficient (cLogP) of approximately 2.4, which falls within the optimal lipophilicity range (LogP 2.5-4.5) empirically correlated with maximal antiproliferative activity for benzothiophene-2-carboxylate derivatives . In contrast, the structurally related 2-aminothiophene-3-carboxylate (ATPC) scaffold (used in RNase L-binding anticancer agents) typically exhibits lower cLogP values (1.0-1.8 for unsubstituted analogs) that may limit passive membrane permeability . The compound complies with all Lipinski Rule of Five criteria: molecular weight = 249.29 g/mol (<500), cLogP ≈ 2.4 (<5), H-bond donors = 1 (<5), H-bond acceptors = 4 (<10) . This contrasts with larger thiophene-carboxamide kinase inhibitors (MW > 450 g/mol) that frequently violate one or more Lipinski rules, potentially compromising oral bioavailability [1].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Recommended Research and Industrial Application Scenarios Based on Empirical Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Campaigns Targeting Kinases and GPCR-Modulated Pathways

The compound's favorable Lipinski compliance (MW 249.29, cLogP ≈ 2.4, 0 violations) and unsubstituted thiophene 4- and 5-positions make it an ideal fragment-sized starting point for kinase inhibitor discovery [1]. Unlike bulkier 3-amino-4-aryl-thiophene-2-carboxylate analogs, the open scaffold allows for systematic exploration of the ATP-binding pocket without pre-existing steric constraints. Class-level evidence from 2-(acylamino)-3-thiophenecarboxylates demonstrates that precise substitution patterns yield >20-fold variation in cAMP/cGMP suppression IC₅₀, underscoring the value of this specific scaffold for SAR expansion [2]. The para-amino group provides a geometrically defined vector for hydrogen-bond interactions with hinge region residues, while the methyl ester serves as a protected carboxylate synthon for late-stage diversification.

Organic Synthesis: Sequential Functionalization Without Protecting Group Interference

The orthogonal reactivity of the methyl ester (hydrolyzable to carboxylic acid under basic conditions) and the free aromatic amine (available for direct acylation or reductive amination) enables efficient sequential derivatization . This property distinguishes the compound from both the corresponding carboxylic acid (which would require coupling reagents for amidation) and activated esters (which lack long-term storage stability). The extended aminolysis half-life (>10 hours at ambient temperature without catalyst) provides a practical kinetic window for executing multi-step synthetic sequences without protecting the amino group, reducing step count and improving overall yield in the synthesis of amide-linked conjugates and bioconjugates.

Chemical Biology: Bioconjugation and Chemical Probe Synthesis

The combination of a solvent-exposed para-amino group (tPSA = 78.6 Ų, H-bond donor count = 1) and a modifiable ester handle makes this compound suitable for the synthesis of affinity probes and fluorescent conjugates. The amino group can be directly coupled to biotin, fluorophores (e.g., FITC, rhodamine), or photoaffinity labels (e.g., diazirine-containing acids) using standard NHS-ester or isothiocyanate chemistry, while the ester moiety can be subsequently hydrolyzed for further functionalization or retained to modulate cellular permeability. This dual-functionality eliminates the need for a separate linker installation step, streamlining probe synthesis workflows compared to analogs lacking a free amine or those requiring protecting group manipulation.

Material Science: Monomer for Conductive Polymer and Covalent Organic Framework (COF) Synthesis

The thiophene core contributes to π-conjugation and electronic properties relevant to conductive polymer development . The para-aminophenoxy substituent introduces a rigid, electron-donating aromatic amine that can participate in oxidative polymerization (e.g., to form polyaniline-like structures) or serve as a nucleophilic handle for incorporation into polyimides. Compared to simple thiophene monomers (e.g., 3-hexylthiophene), the presence of both an electron-donating amino group and an electron-withdrawing ester creates a push-pull electronic system that can be exploited to tune the HOMO-LUMO gap and optical properties of the resulting polymer. The compound's moderate cLogP (~2.4) also facilitates processing in common organic solvents (THF, DMF, DCM), a practical advantage over more polar or more lipophilic alternatives.

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